4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine often involves multi-step reactions, starting from basic aromatic compounds and utilizing a combination of nucleophilic substitutions, condensations, and catalytic reductions. For example, a novel aromatic diamine monomer was synthesized using a three-step reaction process involving starting materials like 4-hydroxyacetophenone and 1-chloro-4-nitrobenzene, which were then used to synthesize polyimides through polycondensation with various aromatic dianhydrides (Xiaohua Huang et al., 2017). Such methodologies are crucial for the development of materials with desirable physical and chemical properties.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound, characterized by spectroscopic methods such as NMR, FT-IR, and mass spectrometry, reveals intricate details about their frameworks. The presence of pyridine rings, pyrrolidine groups, and ether linkages contribute to their chemical reactivity and interaction capabilities. For instance, wide-angle X-ray diffraction (WAXD) analysis indicated an amorphous structure for polyimides derived from related compounds, highlighting the structural diversity achievable with different synthetic approaches (Xiaohua Huang et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives is influenced by the presence of functional groups such as amines, thiols, and nitro groups. These functional groups facilitate a range of reactions, including rearrangements, regio- and stereoselective additions, and cyclizations, leading to the formation of complex structures with specific properties. For example, reactions of similar compounds with amines and thiols have been explored, demonstrating the versatility of these frameworks in synthesizing novel molecules (I. Čikotienė et al., 2007).
Physical Properties Analysis
The physical properties of materials derived from this compound, such as solubility, thermal stability, and hydrophobicity, are key factors in their application. These polymers exhibit good solubility in common organic solvents and high thermal stability, with glass transition temperatures exceeding 316 °C, indicating their potential for high-performance applications (Xiaohua Huang et al., 2017).
properties
IUPAC Name |
4-phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c15-14-16-12(11-6-2-1-3-7-11)10-13(17-14)18-8-4-5-9-18/h1-3,6-7,10H,4-5,8-9H2,(H2,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGLPCKWSFRLCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358163 |
Source
|
Record name | 4-phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
424810-78-6 |
Source
|
Record name | 4-phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90358163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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